Cas no 1359655-43-8 (6-OXA-1-AZASPIRO3.3HEPTANE OXALATE)
6-OXA-1-AZASPIRO3.3HEPTANE OXALATE Chemical and Physical Properties
Names and Identifiers
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- 6-Oxa-1-azaspiro[3.3]heptane oxalate
- 6-oxa-1-azaspiro[3.3]heptane,oxalic acid
- 6-oxa-1-azaspiro[3.3]heptane
- 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE SALT
- CS-0316508
- ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
- SCHEMBL14911581
- 6-oxa-1-azaspiro[3.3]heptane, oxalate salt
- 6-Oxa-1-azaspiro[3.3]heptaneoxalate
- PB23099
- PS-9397
- AKOS025296416
- MFCD21364487
- 1359655-43-8
- DB-318165
- 6-oxa-1-azaspiro[3.3]heptane; oxalic acid
- 6-OXA-1-AZASPIRO3.3HEPTANE OXALATE
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- MDL: MFCD21364487
- Inchi: 1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
- InChI Key: ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CCN2.OC(C(=O)O)=O
Computed Properties
- Exact Mass: 189.06400
- Monoisotopic Mass: 189.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 95.86000
- LogP: -0.76690
6-OXA-1-AZASPIRO3.3HEPTANE OXALATE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-OXA-1-AZASPIRO3.3HEPTANE OXALATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000728-100mg |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 95% | 100mg |
672.88 USD | 2021-06-15 | |
| Alichem | A289000728-250mg |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 95% | 250mg |
1,066.05 USD | 2021-06-15 | |
| Alichem | A289000728-1g |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 95% | 1g |
2,664.61 USD | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O883007-10mg |
6-Oxa-1-azaspiro[3·3]heptane oxalate |
1359655-43-8 | 95% | 10mg |
¥773.10 | 2022-09-01 | |
| TRC | A606525-5mg |
6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE |
1359655-43-8 | 5mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A606525-10mg |
6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE |
1359655-43-8 | 10mg |
$ 70.00 | 2022-05-31 | ||
| TRC | A606525-50mg |
6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE |
1359655-43-8 | 50mg |
$ 275.00 | 2022-05-31 | ||
| Chemenu | CM208309-1g |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 95% | 1g |
$2419 | 2021-08-04 | |
| Apollo Scientific | OR16706-250mg |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 250mg |
£257.00 | 2025-02-19 | ||
| Apollo Scientific | OR16706-500mg |
6-Oxa-1-azaspiro[3.3]heptane oxalate |
1359655-43-8 | 500mg |
£386.00 | 2023-03-07 |
6-OXA-1-AZASPIRO3.3HEPTANE OXALATE Suppliers
6-OXA-1-AZASPIRO3.3HEPTANE OXALATE Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 6-OXA-1-AZASPIRO3.3HEPTANE OXALATE
6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE: A Comprehensive Overview
The compound with CAS No. 1359655-43-8, commonly referred to as 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spirocyclic structure, which combines a six-membered oxygen-containing ring (oxa) with a seven-membered nitrogen-containing ring (aza). The spiro arrangement, where two rings share a single atom, adds complexity to its structure and contributes to its diverse chemical properties.
6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE is particularly interesting due to its potential applications in drug design and development. Recent studies have highlighted its role as a building block in the synthesis of bioactive compounds, including those with anti-inflammatory and neuroprotective properties. The oxalate counterion in this compound plays a crucial role in stabilizing its structure and enhancing its solubility, making it more amenable for use in pharmaceutical formulations.
One of the most significant advancements in the study of 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE involves its application in medicinal chemistry. Researchers have explored its ability to act as a scaffold for constructing complex molecules with therapeutic potential. For instance, derivatives of this compound have been shown to exhibit potent inhibitory effects on enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase.
The synthesis of 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE involves a multi-step process that typically begins with the preparation of the spirocyclic core. Recent innovations in catalytic asymmetric synthesis have enabled the efficient construction of this core, reducing both time and cost while improving yields. The use of transition metal catalysts has been particularly effective in achieving high enantioselectivity, which is critical for producing chiral compounds with desired pharmacological properties.
In terms of physical properties, 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE exhibits a melting point of approximately 220°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent research has also focused on the biological evaluation of 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE derivatives. In vitro studies have demonstrated their ability to modulate ion channels, which are implicated in pain perception and cardiovascular diseases. Additionally, some derivatives have shown promise as inhibitors of kinase enzymes, which are key targets in cancer therapy.
From an environmental standpoint, the ecological impact of 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE has been a subject of interest due to its potential release into aquatic systems during pharmaceutical manufacturing processes. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its long-term environmental impact.
In conclusion, 6-OXA-1-AZASPIRO[3.3]HEPTANE OXALATE stands out as a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers seeking innovative therapeutic agents.
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